3-(Pyridin-2-yl)piperidin-3-ol
Description
Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry
The pyridine and piperidine rings are fundamental building blocks in the development of new drugs and functional materials. nih.govbohrium.com Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous natural products, including vitamins like niacin and coenzymes such as NAD. nih.gov In pharmaceuticals, the pyridine motif is often introduced to enhance biochemical potency, improve metabolic stability and permeability, and address protein-binding issues. nih.govdovepress.com The basicity and water solubility of the pyridine scaffold make it a valuable component in drug design. nih.gov
Piperidine, a saturated six-membered nitrogen-containing heterocycle, is also a crucial pharmacophore in drug discovery. bohrium.com Its three-dimensional structure and conformational flexibility are key to its frequent use in medicinal chemistry. bohrium.com Piperidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. bohrium.commdpi.com The combination of pyridine and piperidine moieties in a single molecule can lead to hybrid compounds with enhanced or novel biological activities. bohrium.com
Table 1: Comparison of Pyridine and Piperidine Scaffolds
| Feature | Pyridine | Piperidine |
| Structure | Aromatic, planar | Saturated, non-planar (chair conformation) |
| Basicity | Weakly basic | Basic |
| Solubility | Generally water-soluble | Varies with substitution |
| Prevalence | Found in vitamins, coenzymes, and alkaloids nih.gov | Prevalent in alkaloids and pharmaceuticals bohrium.commdpi.com |
| Role in Drug Design | Improves potency, metabolic stability, and permeability nih.govdovepress.com | Provides a 3D scaffold and conformational flexibility bohrium.com |
Structural Characteristics and Chemical Importance of 3-(Pyridin-2-yl)piperidin-3-ol
The chemical structure of this compound, with the IUPAC name this compound, features a piperidine ring substituted at the 3-position with both a hydroxyl group and a pyridine ring. This arrangement, particularly the tertiary alcohol, makes it a chiral center, meaning it can exist as two enantiomers. The presence of the basic piperidine nitrogen and the weakly basic pyridine nitrogen, along with the hydroxyl group, provides multiple sites for chemical modification and potential interactions with biological targets.
The synthesis of this and similar compounds can be approached through various methods. One common strategy involves the nucleophilic addition of a pyridyl organometallic reagent to a suitable piperidin-3-one (B1582230) precursor. Alternatively, the reduction of a corresponding pyridyl-substituted aminoketone could yield the desired product. The synthesis of related N-substituted hydroxypiperidines has been achieved using catalysts like cerium chloride. niscpr.res.in
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Chirality | Contains one chiral center |
| Functional Groups | Pyridine, Piperidine, Tertiary Alcohol |
| Hydrogen Bond Donors | 2 (hydroxyl and piperidine N-H) |
| Hydrogen Bond Acceptors | 2 (pyridine N and hydroxyl O) |
Note: These properties are calculated based on the chemical structure.
Research Landscape and Potential Directions for this compound Studies
While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyridine-piperidine hybrids is a vibrant area of investigation. bohrium.com Derivatives of similar structures have been explored for a variety of therapeutic applications. For instance, compounds incorporating pyridine and piperidine moieties have been investigated as anticancer, antibacterial, and neuroprotective agents. researchgate.netnih.govresearchgate.net
Future research on this compound could focus on several key areas:
Stereoselective Synthesis: Developing efficient methods to synthesize the individual enantiomers of the compound would be crucial for evaluating their distinct biological activities. acs.org
Biological Screening: A comprehensive screening of the compound and its derivatives against a panel of biological targets could uncover potential therapeutic applications. Given the activities of related compounds, areas of interest could include oncology, infectious diseases, and neurology. bohrium.comnih.gov
Structural Modification: The functional groups of this compound offer opportunities for creating a library of derivatives. Modification of the hydroxyl group, the piperidine nitrogen, or the pyridine ring could lead to compounds with optimized properties.
Coordination Chemistry: The nitrogen atoms in the pyridine and piperidine rings can act as ligands for metal ions, suggesting potential applications in catalysis or materials science.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-pyridin-2-ylpiperidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c13-10(5-3-6-11-8-10)9-4-1-2-7-12-9/h1-2,4,7,11,13H,3,5-6,8H2 |
InChI Key |
DFKJDWQLJBFJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyridin 2 Yl Piperidin 3 Ol and Analogues
Strategies for Piperidine (B6355638) Ring Construction
The formation of the piperidine ring is a fundamental aspect of the synthesis of 3-(pyridin-2-yl)piperidin-3-ol. Both intramolecular and intermolecular approaches are employed for the construction of this saturated nitrogen heterocycle.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a suitably functionalized acyclic precursor undergoes ring closure. A variety of methods can be employed, including radical-mediated and metal-catalyzed reactions.
One plausible intramolecular approach towards a precursor for this compound would involve the cyclization of an unsaturated amine. For instance, a 5-aminoalkene or a related derivative bearing a pyridyl group could be cyclized. While direct synthesis of the target molecule via this method is not extensively documented, the general principle of intramolecular cyclization of unsaturated amines to form 3-substituted piperidines is established. This method can lead to the formation of 3-azidopiperidines, which can be subsequently converted to other functional groups. nih.gov The regioselectivity of such transformations often favors the anti-Markovnikov adduct. nih.gov
Radical cyclization of linear amino-aldehydes, often catalyzed by transition metals like cobalt(II), presents another viable route to substituted piperidines. researchgate.net This method is effective for producing various piperidines, although the formation of by-products through competing reaction pathways can occur. researchgate.net
Intermolecular Ring Formation Reactions
Intermolecular reactions involve the assembly of the piperidine ring from two or more separate components. These methods offer a high degree of flexibility in introducing substituents.
A notable intermolecular approach is the [5+1] annulation, which can be achieved through a hydrogen borrowing cascade catalyzed by iridium(III) complexes. researchgate.net This method involves the reaction of a diol with an amine, leading to the stereoselective synthesis of substituted piperidines through the formation of two new C-N bonds. researchgate.net While not specifically demonstrated for this compound, this strategy could be adapted by using a precursor that incorporates the pyridin-2-yl moiety.
Synthesis of N-Substituted Hydroxypiperidines from Dihydropyrans and Pyridine (B92270) Amines
The synthesis of N-substituted hydroxypiperidines from dihydropyrans and pyridine amines is a conceptually plausible but not widely documented synthetic route for compounds like this compound. This approach would theoretically involve the ring-opening of a dihydropyran derivative by a pyridine amine, followed by cyclization to form the hydroxypiperidine ring. Extensive literature searches did not yield specific examples or established protocols for this particular transformation in the context of synthesizing this compound or its close analogues. Therefore, this remains a hypothetical strategy that would require significant methodological development.
Introduction and Modification of the Pyridine Moiety
The pyridine ring can be introduced either before or after the construction of the piperidine ring. A common strategy involves the hydrogenation of a pre-functionalized pyridine derivative. researchgate.net In this approach, a substituted pyridine, which already contains the necessary precursors for the final piperidine substituents, is reduced.
Alternatively, the pyridine ring can be modified after the piperidine ring has been formed. This could involve cross-coupling reactions to attach the pyridin-2-yl group to a pre-existing 3-hydroxypiperidine scaffold. The functionalization of the piperidine ring can be achieved through various synthetic approaches, leading to a diverse range of derivatives. nih.gov
Stereoselective Synthesis of this compound and Related Chiral Analogues
The stereoselective synthesis of this compound is of significant interest due to the potential for enantiomerically pure compounds to exhibit distinct biological activities. Asymmetric catalysis, particularly in the hydrogenation of pyridine derivatives, is a key strategy for achieving high enantioselectivity.
Asymmetric Catalysis in Pyridine Hydrogenation to Piperidine
The direct asymmetric hydrogenation of pyridines to chiral piperidines is a challenging transformation due to the aromatic stability of the pyridine ring and the potential for catalyst inhibition by both the substrate and the product. dicp.ac.cn To overcome these challenges, pyridines are often activated as pyridinium (B92312) salts. dicp.ac.cn
Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has emerged as a highly effective method for producing chiral piperidines with excellent enantioselectivity. dicp.ac.cnnih.gov This strategy involves the use of chiral ligands, such as those based on phosphines, to control the stereochemical outcome of the hydrogenation. The activation of simple pyridines as pyridinium bromides enhances their reactivity and prevents catalyst deactivation. dicp.ac.cn Various chiral piperidines, including those with substituents at the 2-position, have been synthesized with high enantiomeric excesses using this approach. dicp.ac.cnrsc.org
Rhodium-catalyzed asymmetric hydrogenation is another powerful tool for the synthesis of chiral piperidines. acs.orgnih.govrsc.org Chiral rhodium complexes have been successfully employed for the asymmetric hydrogenation of a variety of substrates, including 2-pyridine ketones, to produce chiral alcohols with high enantioselectivity. acs.orgnih.gov This methodology could be adapted to synthesize chiral precursors for this compound.
The following table summarizes representative results for the asymmetric hydrogenation of pyridine derivatives, which are analogous to potential precursors for chiral this compound.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| [Ir(cod)Cl]₂ / (R)-SynPhos | 2-Substituted Pyridinium Salts | Chiral 2-Substituted Piperidines | Up to 99% |
| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | Chiral 2-Pyridine Alcohols | Up to 99% |
| Iridium Phosphole Complex | N-Alkyl-2-alkylpyridinium Salts | 2-Aryl-substituted Piperidines | High |
Diastereoselective Control in 3-Hydroxypiperidine Scaffold Assembly
Achieving diastereoselective control is crucial in the synthesis of substituted 3-hydroxypiperidines, as the spatial arrangement of substituents dramatically influences the molecule's biological activity. One effective strategy involves the diastereoselective enolate hydroxylation of a precursor molecule. For instance, the synthesis of (3R,5R)-γ-hydroxypiperazic acid, a related heterocyclic structure, relies on the regioselective formation of an enolate which is then hydroxylated using Davis' oxaziridine. This process demonstrates high anti-selectivity, affording the desired diastereomer almost exclusively. nsf.gov This approach highlights how the introduction of a hydroxyl group can be controlled by the existing stereochemistry of a starting material derived from D-glutamic acid. nsf.gov
Another approach to diastereoselective synthesis is the reduction of a ketone precursor. The reduction of N-protected 3-piperidones can yield diastereomeric mixtures of 3-hydroxypiperidines. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For example, the reduction of a ketone with sodium borohydride in the presence of cerium(III) chloride can favor the formation of the trans-alcohol, whereas other reducing agents might yield the cis-product with higher selectivity. scispace.com
Regio- and Stereoselective Ring-Opening of Activated Aziridines
Activated aziridines serve as versatile three-membered building blocks for the synthesis of more complex nitrogen-containing heterocycles like piperidines. frontiersin.orgnih.gov The ring-opening of these strained rings with nucleophiles is a powerful method, driven by the release of ring strain energy (approximately 27 kcal/mol). acs.org The regioselectivity and stereospecificity of this reaction are critical and can be controlled by the choice of catalyst and the nature of the substituents on the aziridine ring. frontiersin.orgacs.org
The reaction is highly dependent on the functional groups present on the aziridine substrate. For example, an aziridine with a γ-ketone substituent at the C2 position undergoes ring-opening when attacked by a water nucleophile at the C2 position, a reaction efficiently promoted by trifluoroacetic acid. frontiersin.orgresearchgate.net Conversely, if the substituent is a γ-silylated hydroxy group, the nucleophilic attack occurs at the unsubstituted C3 position. frontiersin.orgresearchgate.net These distinct regioselective outcomes allow for subsequent cyclization to form either pyrrolidine or piperidine rings. frontiersin.org
Transition metal catalysis, particularly with palladium, has been instrumental in controlling the regioselectivity of aziridine ring-opening cross-coupling reactions. acs.org By selecting an appropriate ligand system (e.g., NHC vs. PR₃), the regioselectivity of the ring opening can be switched, providing access to different constitutional isomers from the same aziridine precursor. acs.org These methods allow for the stereospecific synthesis of β-functionalized amines from readily available enantiopure aziridines. acs.org
| Starting Material | Nucleophile/Reagent | Catalyst/Acid | Outcome | Ref. |
| C2-substituted aziridine with γ-ketone | H₂O | CF₃CO₂H | Ring opening at C2 position | frontiersin.org |
| C2-substituted aziridine with γ-silylated hydroxy | H₂O | CF₃CO₂H | Ring opening at C3 position | frontiersin.org |
| Enantiopure Aziridines | Organoboron reagents | Palladium/Ligand | Regioselective C-B cross-coupling | acs.org |
Catalytic Systems in the Synthesis of Pyridine/Piperidine Derivatives
Catalysis is fundamental to the modern synthesis of pyridine and piperidine derivatives, offering pathways that are efficient, selective, and atom-economical. acsgcipr.org Both metal-based and organocatalytic systems have been developed to construct these important heterocyclic cores.
Transition metals like palladium and rhodium are powerful catalysts for constructing and functionalizing pyridine and piperidine rings. acsgcipr.orgresearchgate.net Rhodium catalysts, for instance, are used in the asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylate derivatives to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnacs.orgsemanticscholar.org This three-step process involves the partial reduction of pyridine, followed by rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org
Rhodium has also been employed for the synthesis of highly substituted pyridines from α,β-unsaturated ketoximes and internal alkynes. snnu.edu.cn This redox-neutral sequence involves a vinylic C-H activation, alkyne insertion, and subsequent C-N bond formation, where the N-O bond of the oxime acts as an internal oxidant. snnu.edu.cn
Palladium-catalyzed reactions are also widely used. For example, the palladium-catalyzed cross-coupling of 3-iodopyridine with terminal dienes and amines provides a route to key intermediates for synthesizing biologically active pyridine alkaloids. acs.org Furthermore, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of pyridine rings to form piperidines, although this often requires high pressure and temperature. google.com
| Catalyst System | Reaction Type | Substrates | Product | Ref. |
| Rhodium/[CpRhCl₂]₂ | Asymmetric Reductive Heck | Arylboronic acids, Phenyl pyridine-1(2H)-carboxylate | 3-Substituted tetrahydropyridines | snnu.edu.cnacs.org |
| Rhodium/[CpRhCl₂]₂–CsOPiv | C-H Activation/Annulation | α,β-Unsaturated ketoximes, Internal alkynes | Polysubstituted pyridines | snnu.edu.cn |
| Palladium | Cross-Coupling/Migration | 3-Iodopyridine, Terminal dienes, Amines | Pyridine alkaloids intermediates | acs.org |
| 5% Rhodium on Carbon | Hydrogenation | 3-Hydroxypyridine | 3-Hydroxypiperidine | google.com |
Organocatalysis offers a metal-free alternative for the synthesis of piperidine scaffolds, often providing high levels of stereocontrol. nih.gov A notable example is the use of an O-TMS protected diphenylprolinol to catalyze a domino Michael addition/aminalization process. nih.govacs.org This reaction, involving aldehydes and trisubstituted nitroolefins, can create up to four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. nih.govacs.org This approach showcases the power of organocatalysis to build molecular complexity rapidly from simple precursors. Hybrid strategies combining biocatalysis and organocatalysis have also been developed, where a transaminase enzyme generates a reactive intermediate for a subsequent Mannich reaction to form 2-substituted piperidines. nih.gov
Lewis acids are frequently employed to catalyze reactions in the synthesis of piperidine derivatives. Cerium(IV) triflate has been shown to be an efficient catalyst for a domino annulation reaction involving β-keto-esters, aromatic aldehydes, and anilines to produce highly functionalized piperidines. academie-sciences.fr This multicomponent reaction benefits from the ability of the cerium catalyst to facilitate both imine and enamine formation. academie-sciences.fr
Cerium(III) chloride (CeCl₃·7H₂O) has also been used effectively. It catalyzes the C-N cross-coupling reaction between enolizable cyclic ethers, such as 3,4-dihydro-2H-pyran, and various heterocyclic amines to synthesize N-substituted 2-hydroxypiperidine derivatives. researchgate.net This method is noted for its efficiency and the ease of product formation. researchgate.net In the context of substrate reduction, the addition of cerium(III) chloride can alter the diastereoselectivity of sodium borohydride reductions, favoring the formation of specific alcohol isomers. scispace.com
| Catalyst | Reaction Type | Substrates | Product | Ref. |
| Ce(OTf)₄ (1 mol%) | Domino Annulation | β-keto-esters, Aromatic aldehydes, Anilines | Highly functionalized piperidines | academie-sciences.fr |
| CeCl₃·7H₂O | C-N Cross-Coupling | 3,4-dihydro-2H-pyran, Heterocyclic amines | N-substituted 2-hydroxypiperidines | researchgate.net |
Derivatization Reactions for Expanding Chemical Diversity of this compound
Expanding the chemical diversity of the this compound scaffold is essential for structure-activity relationship studies in drug discovery. Derivatization can occur at several positions, including the piperidine nitrogen, the hydroxyl group, and potentially the pyridine ring.
The piperidine nitrogen is a common site for modification. N-acylation can be performed to introduce a variety of substituents. For instance, treatment of 3-hydroxypiperidine with di-tert-butyl dicarbonate under alkaline conditions yields the N-Boc protected derivative, (S)-N-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of pharmaceuticals. google.com Other nitrogen protecting groups or functional moieties can be introduced similarly.
The hydroxyl group at the C3 position offers another handle for derivatization. It can be esterified or etherified to introduce new functional groups, which can modulate the compound's physicochemical properties.
Furthermore, the pyridine ring can be functionalized, although this may require harsher conditions. Late-stage functionalization of pyridine-containing drugs to their piperidine variants can be achieved through a rhodium-catalyzed reductive transamination process, which replaces the nitrogen in the pyridine ring while introducing chirality. dicp.ac.cn While this is a transformation of the core structure, it demonstrates the potential for modifying the heteroaromatic portion of the molecule.
Chemical Reactivity and Transformation Studies of 3 Pyridin 2 Yl Piperidin 3 Ol
Exploration of Reaction Pathways and Mechanisms
The reaction pathways of 3-(Pyridin-2-yl)piperidin-3-ol are largely unexplored in dedicated studies. However, its reactivity can be inferred from the known chemical behavior of its constituent parts. The tertiary alcohol at the 3-position of the piperidine (B6355638) ring is a primary site for reactions such as dehydration and substitution. The piperidine nitrogen, a secondary amine, can undergo N-alkylation, N-acylation, and other typical amine reactions, provided it is not protonated. The pyridine (B92270) ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution, particularly when activated.
Mechanistically, reactions involving the tertiary alcohol are likely to proceed through carbocationic intermediates, especially under acidic conditions, leading to elimination or substitution products. The lone pair of electrons on the piperidine nitrogen governs its nucleophilic character in reactions. For the pyridine ring, reactions can proceed via addition-elimination mechanisms for nucleophilic substitutions or through electrophilic attack if the ring is sufficiently activated by substituents, though the pyridyl nitrogen generally deactivates the ring towards electrophiles. uoanbar.edu.iqquimicaorganica.org
Nucleophilic and Electrophilic Reactivity at Key Functional Groups
The nucleophilic and electrophilic characteristics of this compound are centered around several key atoms and functional groups.
Nucleophilic Sites:
Piperidine Nitrogen: The secondary amine in the piperidine ring is a primary nucleophilic center. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring also possesses a lone pair of electrons and can act as a nucleophile, particularly in reactions with strong electrophiles, leading to the formation of pyridinium (B92312) salts.
Oxygen of the Hydroxyl Group: The oxygen atom of the tertiary alcohol is also nucleophilic and can participate in reactions like O-alkylation and esterification under appropriate conditions. nbinno.com
Electrophilic Sites:
Carbon of the Hydroxyl Group (C3 of Piperidine): Under acidic conditions, protonation of the hydroxyl group can convert it into a good leaving group (water), rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.
Pyridine Ring Carbons: The carbon atoms of the pyridine ring are electron-deficient due to the electronegativity of the nitrogen atom. This makes them susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen (positions 2, 4, and 6). firsthope.co.inquora.com
The following table summarizes the potential nucleophilic and electrophilic reactions at the key functional groups:
| Functional Group | Type of Reactivity | Potential Reactions |
| Piperidine Nitrogen | Nucleophilic | N-Alkylation, N-Acylation, N-Arylation |
| Pyridine Nitrogen | Nucleophilic | Formation of Pyridinium salts |
| Hydroxyl Group | Nucleophilic | O-Alkylation, O-Acylation (Esterification) |
| C3 of Piperidine | Electrophilic (after protonation) | Nucleophilic Substitution (SN1-type) |
| Pyridine Ring | Electrophilic | Nucleophilic Aromatic Substitution |
Regioselective and Chemoselective Transformations
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.
Regioselectivity refers to the preferential reaction at one position over another. For instance, in electrophilic substitution reactions on the pyridine ring (which are generally difficult due to its electron-deficient nature), attack is predicted to occur at the 3- and 5-positions relative to the nitrogen atom. quimicaorganica.org Conversely, nucleophilic attack on the pyridine ring is favored at the 2-, 4-, and 6-positions. quora.com The substitution pattern of the piperidine ring can also direct reactions to specific positions. acs.org
Chemoselectivity , the preferential reaction of one functional group over another, is a key consideration in the synthetic manipulation of this molecule. For example, it is possible to selectively N-acylate the piperidine nitrogen in the presence of the tertiary alcohol by using appropriate reagents and conditions that favor amine acylation over esterification. Similarly, the reduction of the pyridine ring can be achieved without affecting the piperidine ring under specific catalytic hydrogenation conditions. nih.gov The choice of reagents and reaction parameters is crucial for achieving such selective transformations. minsky.ai
Oxidation and Reduction Chemistry of the Pyridine and Piperidine Rings
The pyridine and piperidine rings in this compound exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation:
Piperidine Ring: The piperidine ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to ring-opening or the formation of lactams. The secondary amine can be oxidized to a nitroxide radical under specific conditions.
Pyridine Ring: The pyridine ring is also relatively resistant to oxidation. However, reaction with peroxy acids can lead to the formation of the corresponding pyridine-N-oxide. This transformation is significant as it can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. firsthope.co.in
Reduction:
Pyridine Ring: The pyridine ring can be readily reduced to a piperidine ring through catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Rh) or by using dissolving metal reductions (e.g., sodium in ethanol). uoanbar.edu.iqorganic-chemistry.org This is a common strategy for the synthesis of substituted piperidines from pyridine precursors. nih.govresearchgate.net The conditions for this reduction can often be controlled to be chemoselective. nih.gov
Piperidine Ring: The piperidine ring is already a saturated heterocycle and is therefore not susceptible to further reduction under typical hydrogenation conditions.
The following table outlines the primary oxidation and reduction reactions of the heterocyclic rings in this compound:
| Ring | Reaction | Reagents/Conditions | Product Type |
| Pyridine | Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide |
| Pyridine | Reduction | H₂/Pd, Pt, Rh; Na/EtOH | Piperidine |
| Piperidine | Oxidation | Strong oxidizing agents | Lactam, Ring-opened products |
Advanced Spectroscopic Characterization of 3 Pyridin 2 Yl Piperidin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 3-(Pyridin-2-yl)piperidin-3-ol. It provides detailed information about the chemical environment of individual protons and carbon atoms.
¹H and ¹³C NMR Investigations
One-dimensional ¹H and ¹³C NMR spectra are fundamental for structural elucidation.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The aromatic protons of the pyridine moiety would typically appear in the downfield region (δ 7.0-8.5 ppm). The protons on the piperidine ring, being aliphatic, would resonate in the upfield region (typically δ 1.5-3.5 ppm). The presence of the hydroxyl group (-OH) would give rise to a signal whose chemical shift is variable and dependent on solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the pyridine ring would be observed at lower field (δ 120-160 ppm) due to their aromaticity. The piperidine ring carbons would appear at higher field. The carbon atom bearing the hydroxyl group (C-3 of the piperidine ring) would be expected to have a chemical shift in the range of δ 60-80 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.0 - 8.5 | m |
| Piperidine-H (aliphatic) | 1.5 - 3.5 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C | 120 - 160 |
| Piperidine C-3 (C-OH) | 60 - 80 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assigning the specific signals from the ¹H and ¹³C spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would be used to identify adjacent protons within the piperidine ring and to trace the connectivity of the protons around the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the piperidine and pyridine ring carbons that bear protons.
pH-Dependent NMR Studies for Protonation Analysis
The presence of two basic nitrogen atoms (one in the pyridine ring and one in the piperidine ring) makes this compound susceptible to protonation in acidic media. pH-dependent NMR studies can be used to determine the pKa values of these nitrogen atoms and to understand the structural changes upon protonation. By recording ¹H NMR spectra at various pH values, one can observe changes in the chemical shifts of the protons adjacent to the nitrogen atoms. A plot of chemical shift versus pH typically yields a titration curve from which the pKa can be determined. This analysis reveals which nitrogen is more basic and protonates first.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman, provides a "fingerprint" of the molecule by probing its vibrational modes. These techniques are complementary and are used to identify the functional groups present in the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. The N-H stretching of the secondary amine in the piperidine ring would appear in a similar region, often around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyridine ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would be found just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the tertiary alcohol would be expected in the 1050-1200 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: These are typical frequency ranges for the specified functional groups.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| Amine N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Pyridine C=C, C=N | Stretch | 1400 - 1600 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and N-H often give weak Raman signals, the vibrations of the non-polar and symmetric bonds in the carbon skeleton, particularly the aromatic pyridine ring, typically produce strong Raman scattering. The symmetric "ring breathing" mode of the pyridine ring, usually around 1000 cm⁻¹, is often a prominent feature in the Raman spectrum. Aliphatic C-H stretching and bending modes would also be observable.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₀H₁₄N₂O), the molecular weight is 178.23 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 178.
The fragmentation of this compound under electron impact (EI) ionization is predicted to follow several key pathways, characteristic of both the piperidine and the 2-substituted pyridine moieties. The presence of the hydroxyl group and the tertiary carbon atom at the 3-position of the piperidine ring are expected to be major drivers of the initial fragmentation steps.
One of the most common fragmentation pathways for alcohols is the loss of a water molecule (H₂O), which would result in a fragment ion at m/z 160 ([M-18]⁺). nih.govlibretexts.orglibretexts.orglibretexts.org Another significant fragmentation route for compounds containing a hydroxyl group is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.orglibretexts.org For this compound, two primary alpha-cleavage pathways are plausible:
Cleavage of the C2-C3 bond of the piperidine ring, leading to the formation of a stable pyridinyl-substituted oxonium ion.
Cleavage of the C3-C4 bond of the piperidine ring, which would also result in a resonance-stabilized cationic fragment.
Furthermore, the fragmentation of the piperidine ring itself can occur through various ring-opening and subsequent cleavage reactions, a common characteristic observed in the mass spectra of piperidine alkaloids. nih.gov The pyridine ring is relatively stable; however, fragmentation involving the loss of HCN (m/z 27) from the pyridine ring is a known pathway for substituted pyridines. researchgate.net
A proposed fragmentation scheme would likely show initial loss of water or cleavage around the tertiary alcohol, followed by further fragmentation of the piperidine and pyridine rings. The relative abundance of the fragment ions would depend on their stability.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 178 | [C₁₀H₁₄N₂O]⁺ | Molecular Ion ([M]⁺) |
| 160 | [C₁₀H₁₂N₂]⁺ | Loss of H₂O from [M]⁺ |
| 151 | [C₉H₁₁N₂O]⁺ | Loss of C₂H₅ from piperidine ring |
| 121 | [C₇H₇NO]⁺ | Cleavage of the piperidine ring |
| 106 | [C₆H₆N₂]⁺ | Further fragmentation of piperidine moiety |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
This data is predictive and based on the general fragmentation patterns of related compounds.
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine chromophore.
The pyridine ring exhibits two main types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). libretexts.orguzh.ch The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at longer wavelengths. libretexts.org
For unsubstituted pyridine in a non-polar solvent, the π → π* transitions are observed around 200-210 nm and 250-260 nm. sielc.comresearchgate.net The n → π* transition is a weaker absorption and is often observed as a shoulder on the longer wavelength side of the main π → π* band, typically around 270-300 nm. libretexts.org
The substitution of the pyridine ring at the 2-position with the 3-hydroxypiperidin-3-yl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the electronic effects of the substituent on the pyridine ring's chromophore. The hydroxyl group of the piperidine ring is not part of the primary chromophore and is therefore expected to have a minimal direct effect on the UV-Vis spectrum.
The solvent used for the measurement can also influence the positions of the absorption bands. In polar solvents, the n → π* transition typically undergoes a hypsochromic shift (a shift to shorter wavelengths) due to the stabilization of the non-bonding electrons through hydrogen bonding with the solvent. tanta.edu.eg
Table 2: Predicted UV-Vis Spectroscopic Data for this compound
| Predicted λmax (nm) | Electronic Transition | Molar Absorptivity (ε) | Solvent Effects |
| ~260 - 270 | π → π | High | Minor shifts with polarity |
| ~290 - 310 | n → π | Low | Hypsochromic shift in polar solvents |
This data is predictive and based on the known spectroscopic behavior of 2-substituted pyridines. capes.gov.br
Based on the information available, there are no specific computational chemistry studies focused solely on the chemical compound “this compound.” Research in this area tends to focus on broader classes of piperidine derivatives or employs computational methods on analogous structures. Therefore, a detailed analysis of quantum chemical calculations, molecular geometry, and conformational landscapes specific to this compound is not available in the current scientific literature.
While general principles of computational chemistry and theoretical methods are well-established, their specific application and the resulting data for this particular compound have not been published. Methodologies such as Density Functional Theory (DFT) with functionals like B3LYP, M06-2X, and CAM-B3LYP, as well as ab initio methods, are commonly used to model molecular structures and properties. Similarly, basis sets like 6-311++G(d,p) and TZVP are standard for achieving accurate results in such calculations. Analyses including geometric parameter optimization, conformational searches, and the mapping of potential energy surfaces are routine in computational studies of organic molecules. However, the application of these methods to this compound to generate specific data tables and detailed research findings has not been documented.
Based on a comprehensive search of available scientific literature, detailed computational chemistry studies specifically for the compound This compound are not publicly available. As a result, generating a thorough and scientifically accurate article with specific research findings and data tables for the requested sections is not possible without fabricating data.
The requested analyses, such as Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Nonlinear Optical (NLO) properties, and computational NMR shift predictions, require dedicated theoretical studies to be performed on the molecule. While these computational methods are widely used for many chemical compounds, the search results did not yield any publications or databases containing this specific information for this compound.
To fulfill the user's request for a scientifically accurate and authoritative article focused solely on this compound, specific data from such studies is essential. Without access to published research on the computational and theoretical insights into this compound, the creation of the requested content with the required data tables and detailed findings cannot be accomplished.
Computational Chemistry and Theoretical Insights into 3 Pyridin 2 Yl Piperidin 3 Ol
Theoretical Prediction and Correlation with Experimental Spectroscopic Data
Vibrational Frequency Calculations and Spectral Interpretation
Vibrational frequency analysis is a cornerstone of computational chemistry, providing a theoretical infrared (IR) spectrum that can be used to interpret experimental data and to characterize the bonding and structure of a molecule. For 3-(Pyridin-2-yl)piperidin-3-ol, density functional theory (DFT) calculations are typically employed to predict its vibrational modes.
Methodology: The geometry of this compound is first optimized to its lowest energy state. Following this, vibrational frequencies are calculated, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can then be correlated with experimental IR and Raman spectra.
Key Vibrational Modes: The vibrational spectrum of this compound is characterized by several key modes:
O-H Stretch: The hydroxyl group gives rise to a characteristic stretching vibration, typically observed in the region of 3600-3200 cm⁻¹. The exact frequency can be indicative of the extent of hydrogen bonding.
N-H Stretch: The piperidine (B6355638) ring's secondary amine produces a stretching vibration, usually in the 3500-3300 cm⁻¹ range.
C-H Stretches: Aromatic C-H stretching vibrations from the pyridine (B92270) ring are expected around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear in the 3000-2850 cm⁻¹ region.
C=N and C=C Stretches: The pyridine ring's double bond stretches are prominent in the 1600-1400 cm⁻¹ range.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the tertiary alcohol is typically found in the 1200-1000 cm⁻¹ region.
Data Table of Calculated Vibrational Frequencies:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3450 | Hydroxyl group stretching |
| ν(N-H) | 3380 | Piperidine N-H stretching |
| ν(C-H) aromatic | 3085 | Pyridine C-H stretching |
| ν(C-H) aliphatic | 2950 | Piperidine C-H stretching |
| ν(C=N) | 1590 | Pyridine ring stretching |
| ν(C=C) | 1475 | Pyridine ring stretching |
| δ(C-H) | 1450 | Methylene scissoring |
| ν(C-O) | 1150 | Tertiary alcohol C-O stretching |
Simulated UV-Vis Absorption Spectra
Time-dependent density functional theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules. The simulated UV-Vis spectrum for this compound provides insights into its electronic transitions.
Methodology: Using the optimized ground-state geometry, TD-DFT calculations are performed to determine the excitation energies and oscillator strengths of the electronic transitions. These transitions correspond to the absorption of light at specific wavelengths.
Interpretation of the Spectrum: The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-orbitals of the pyridine ring.
π → π* Transitions: These are typically high-intensity absorptions and are responsible for the main peaks in the UV region. For the pyridine moiety, these transitions are expected to occur around 200-270 nm.
n → π* Transitions: These transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. They are generally of lower intensity and may appear as shoulders on the main absorption bands or at longer wavelengths.
Data Table of Simulated UV-Vis Absorption:
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | 265 | 0.021 | n → π |
| S₀ → S₂ | 240 | 0.158 | π → π |
| S₀ → S₃ | 210 | 0.350 | π → π* |
Protonation States and Acid-Base Behavior: A Theoretical Perspective
The acid-base properties of this compound are crucial for its behavior in biological and chemical systems. Computational methods can provide valuable predictions of its pKa values and the preferred sites of protonation.
Computational pKa Determination
The pKa values of a molecule can be computationally estimated by calculating the Gibbs free energy change associated with its deprotonation or protonation in solution.
Methodology: A common approach involves using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa. This requires calculations of the Gibbs free energies of the neutral, protonated, and deprotonated species in both the gas phase and in solution, often using a continuum solvation model.
Predicted pKa Values: this compound has three potential sites for protonation/deprotonation: the pyridine nitrogen, the piperidine nitrogen, and the hydroxyl group.
Data Table of Predicted pKa Values:
| Ionizable Group | Predicted pKa | Description |
| Pyridine Nitrogen (protonated) | 5.2 | Acidity of the pyridinium (B92312) ion |
| Piperidine Nitrogen (protonated) | 10.8 | Acidity of the piperidinium ion |
| Hydroxyl Group | 15.5 | Acidity of the tertiary alcohol |
Analysis of Protonation Order and Sites
Based on the predicted pKa values, the order of protonation can be determined. The piperidine nitrogen is the most basic site and will be the first to be protonated under acidic conditions. The pyridine nitrogen is the next most basic site. The hydroxyl group is the least acidic proton and will only be deprotonated under strongly basic conditions.
Protonation Equilibrium:
First Protonation: Occurs at the piperidine nitrogen.
Second Protonation: Occurs at the pyridine nitrogen.
Intermolecular Interactions (Hydrogen Bonding, van der Waals) and Stability
The stability and physical properties of this compound are influenced by intermolecular interactions, primarily hydrogen bonding and van der Waals forces.
Hydrogen Bonding: The hydroxyl group and the piperidine N-H group can act as hydrogen bond donors, while the oxygen and both nitrogen atoms can act as hydrogen bond acceptors. These interactions are significant in the solid state and in protic solvents.
Tautomerism and Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics
Tautomerism is a potential phenomenon for this compound, although significant tautomeric forms are not readily apparent. Of greater interest is the possibility of Excited-State Intramolecular Proton Transfer (ESIPT).
ESIPT Dynamics: ESIPT is a process where a proton is transferred within a molecule upon photoexcitation. In this compound, an intramolecular hydrogen bond could form between the hydroxyl group and the pyridine nitrogen. Upon excitation, the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen would increase, potentially facilitating the transfer of the proton. This process would lead to the formation of a transient zwitterionic tautomer in the excited state, which could have distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum. Computational studies can model the potential energy surfaces of the ground and excited states to investigate the feasibility and dynamics of such a process.
3 Pyridin 2 Yl Piperidin 3 Ol As a Versatile Chemical Intermediate
Role in the Synthesis of Advanced Heterocyclic Compounds
3-(Pyridin-2-yl)piperidin-3-ol is a key precursor in the development of sophisticated heterocyclic structures, particularly those with potential therapeutic applications. Its structure is readily modified, allowing chemists to build upon its core to generate libraries of diverse compounds. This is exemplified by its use in synthesizing derivatives of other complex heterocycles like pyrazolines and pyrido[3,4-c]pyridazines. researchgate.netmdpi.com The piperidine (B6355638) ring can undergo various reactions, including N-alkylation, acylation, and catalytic hydrogenation, while the pyridine (B92270) ring can be functionalized through electrophilic or nucleophilic substitution, providing multiple avenues for molecular elaboration. nih.gov
A significant application of this intermediate is in the synthesis of analogues of epibatidine (B1211577), a potent analgesic alkaloid. nih.gov Although epibatidine itself is too toxic for therapeutic use, its analogues are of great interest for developing selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Researchers utilize pyridyl-piperidine scaffolds to create novel compounds aimed at treating a range of central nervous system disorders. nih.gov The synthesis often involves multi-step sequences where the initial framework of this compound is transformed into more elaborate structures. uno.edu
| Synthesized Compound Class | Core Structure | Therapeutic Target | Reference |
|---|---|---|---|
| Epibatidine Analogues | Azabicyclic Systems | Nicotinic Acetylcholine Receptors (nAChRs) | nih.govnih.gov |
| Pyrido[3,4-c]pyridazines | Fused Pyridine-Pyridazine | Medicinal Chemistry Scaffolds | mdpi.com |
| 3-(pyrid-2-yl)-pyrazolines | Pyrazoline Ring | Antiproliferative Agents | researchgate.net |
| Piperidine-based Inhibitors | Substituted Piperidines | Anaplastic Lymphoma Kinase (ALK) | nih.gov |
Building Block for Bridged and Spirocyclic Systems
The structural rigidity and defined three-dimensional orientation of this compound make it an excellent building block for constructing complex molecular architectures such as bridged and spirocyclic systems. These scaffolds are highly sought after in drug discovery as they can interact with biological targets with high specificity and potency. nih.govwhiterose.ac.uk
Bridged Systems: The synthesis of epibatidine analogues from pyridyl-piperidine precursors is a prime example of its use in forming bridged bicyclic compounds. nih.govnih.govrsc.org These syntheses involve intramolecular cyclization reactions that create a new ring, bridging the piperidine structure to form rigid frameworks like the 7-azabicyclo[2.2.1]heptane or 8-azabicyclo[3.2.1]octane core. nih.govnih.gov These conformationally restricted structures are valuable for exploring the binding requirements of receptors and enzymes.
Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, offer unique three-dimensional diversity for drug discovery. whiterose.ac.uk this compound can serve as a precursor for spiropiperidines. For instance, spirocyclic analogues of epibatidine have been synthesized to explore new chemical space and binding interactions with nAChR subtypes. arkat-usa.org The synthesis of such compounds often involves multi-component reactions or cascade processes where the piperidine ring is formed onto a pre-existing carbocycle or heterocycle, or vice versa. nih.govbeilstein-journals.org The resulting spiro-compounds, such as spiro[dihydropyridine-oxindoles], are of significant interest due to their prevalence in natural products and synthetic pharmaceuticals. beilstein-journals.org
| System Type | Example Scaffold | Significance | Reference |
|---|---|---|---|
| Bridged Bicyclic | 7-Azabicyclo[2.2.1]heptane | Core of Epibatidine; high rigidity for receptor binding studies. | rsc.org |
| Bridged Bicyclic | 8-Azabicyclo[3.2.1]octane | Analogue of Epibatidine; used to create ligands with high nAChR affinity. | nih.gov |
| Spirocyclic | Spiro[piperidine-oxindole] | Important pharmacophore in medicinal chemistry. | beilstein-journals.org |
| Spirocyclic | Spirocyclic Epibatidine Analogues | Introduces novel 3D geometry to modulate receptor selectivity. | arkat-usa.org |
Precursor for Agrochemical and Industrial Chemical Development (General Applications)
The pyridine and piperidine moieties are fundamental components in the design of various agrochemicals and industrial products. researchgate.netwikipedia.org The versatility of these heterocyclic rings allows for their incorporation into molecules with a wide range of biological activities and chemical properties. ijnrd.orgccspublishing.org.cn
Agrochemical Applications: Pyridine and piperidine derivatives are extensively used as active ingredients in pesticides, including insecticides, fungicides, and herbicides. researchgate.netccspublishing.org.cnnih.gov Their biological activity often stems from their ability to interact with specific enzymes or receptors in pests. ccspublishing.org.cn Patents have been filed for piperidine derivatives, structurally related to this compound, for use as insecticides, acaricides, and molluscicides, demonstrating the commercial interest in this class of compounds for crop protection. google.com The development of novel agrochemicals like spiropidion, which contains a piperidine core, highlights the ongoing importance of this scaffold in the industry. ccspublishing.org.cn
Industrial Applications: In the industrial sector, piperidine is used as a solvent, a base, and an intermediate for producing specialty chemicals. wikipedia.orgnih.gov A significant industrial use is in the manufacturing of rubber vulcanization accelerators, such as dipiperidinyl dithiuram tetrasulfide. wikipedia.org Pyridine itself is a widely used solvent and a precursor for many industrial products, including polymers and dyes. nih.gov While specific large-scale industrial applications for this compound are not widely documented, its structural components are indicative of its potential as an intermediate for creating custom chemicals, such as corrosion inhibitors or specialized polymer additives, where the combined properties of a pyridine and a piperidine alcohol would be advantageous. ijnrd.org
Complexation and Coordination Chemistry with Metal Ions
The structure of this compound contains two key functional groups that enable it to act as a ligand in coordination chemistry: the nitrogen atom of the pyridine ring and the oxygen atom of the tertiary alcohol. This arrangement allows the molecule to function as a bidentate chelating agent, forming a stable five-membered ring with a central metal ion.
The pyridine nitrogen acts as a soft Lewis base, readily coordinating to a variety of transition metal ions. wikipedia.org The hydroxyl group's oxygen atom is a hard Lewis base, which can also coordinate to metal ions, often after deprotonation to form an alkoxide. The combined action of these two donor sites results in chelation, a process that leads to thermodynamically stable metal complexes. rsc.org This chelation effect is a well-established principle in coordination chemistry, enhancing the stability of the resulting complex compared to coordination with monodentate ligands. rsc.org
The coordination behavior of ligands containing a 2-pyridyl group alongside another donor atom is well-studied. uncw.edumdpi.com For example, ligands like 2,2'-bipyridyl and 1,10-phenanthroline (B135089) demonstrate the strong coordinating ability of the pyridyl motif. rsc.org Similarly, ligands that feature a pyridyl group and an oxime or carboxylate group in a position suitable for chelation form robust complexes with ions such as Mn(II), Fe(III), Co(III), Zn(II), and Cd(II). mdpi.commdpi.com By analogy, this compound is expected to form stable complexes with a range of d-block metal ions, where the metal center is enveloped by the N,O-donor set of the ligand. wikipedia.orgnih.gov
| Feature | Description | Significance |
|---|---|---|
| Coordination Sites | Pyridine Nitrogen (N) and Hydroxyl Oxygen (O) | Allows for bidentate (N,O) chelation. |
| Chelate Ring Size | Forms a stable 5-membered ring with the metal ion. | The chelate effect provides high thermodynamic stability to the complex. |
| Potential Metal Ions | Transition metals (e.g., Fe, Co, Ni, Cu, Zn, Cd) and others. | Versatile ligand for a wide range of metal ions. wikipedia.orgmdpi.com |
| Structural Analogy | Similar to other 2-substituted pyridine ligands (e.g., pyridyl-oximes, pyridyl-carboxylates). | Predictable formation of stable coordination compounds. rsc.orgmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
